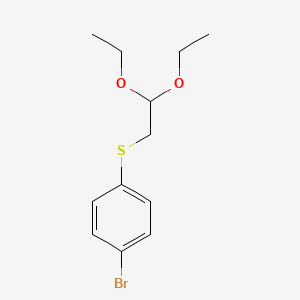![molecular formula C10H15N3O2 B1339917 2-{[2-(二甲氨基)乙基]氨基}烟酸 CAS No. 115891-14-0](/img/structure/B1339917.png)
2-{[2-(二甲氨基)乙基]氨基}烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper) bearing four 2-{2-(Dimethylamino)ethylamino} ethoxy units was reported . The dinitrile derivative was converted into the water-soluble quaternized product by its reaction with methyl iodide .Molecular Structure Analysis
The molecular structure of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid is represented by the linear formula: (CH3)2NCH2CH2OCH2CH2OH . Its molecular weight is 133.19 .Chemical Reactions Analysis
The chemical reactions of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid involve its use as a monomer in the production of polymers with a wide range of applications . It also plays a role in the synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines .科学研究应用
Gene Delivery
DMAA derivatives have been studied for their potential in gene delivery due to their ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA. This application is crucial for advancing gene therapy techniques .
Drug Delivery Systems
The compound’s interaction with mucosal membranes makes it a candidate for developing drug delivery systems, such as ocular drug delivery for conditions like glaucoma .
Anticancer Therapy
DMAA-based nanogels have been explored for their thermosensitive properties, making them suitable for delivering anticancer drugs like doxorubicin .
Polymer Synthesis
DMAA is used in the synthesis of cationic polymers, which serve as flocculants, coagulants, dispersants, and stabilizers in various industrial processes .
Thermoresponsive Materials
The thermoresponsive nature of DMAA-containing polymers can be utilized in creating materials that respond to temperature changes, which has implications in smart textiles and environmental sensors .
Biocompatible Coatings
Due to its biocompatibility, DMAA can be used to modify surfaces and create coatings that are non-toxic and safe for contact with biological tissues .
pH-responsive Materials
DMAA’s structure allows it to respond to pH changes, which can be applied in developing pH-sensitive drug delivery systems that release medication in response to the body’s pH levels .
Analytical Chemistry
作用机制
While the exact mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid is not specified in the search results, it’s known that similar compounds with tertiary amine methacrylates respond to pH, temperature, and other conditions . This makes them potentially crucial for applications where unusual pH gradients are present, such as in cells under several physiological and pathological conditions .
属性
IUPAC Name |
2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)7-6-12-9-8(10(14)15)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHDFTKGEOINML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)